molecular formula C16H14N4O3 B2376072 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-50-3

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2376072
CAS RN: 886897-50-3
M. Wt: 310.313
InChI Key: UGDWKFOKCLMVMH-UHFFFAOYSA-N
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Description

“2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound. It contains a pyridine and a pyrimidine ring, which are common structures in many bioactive molecules .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via ring cleavage methodology reactions . This involves the introduction of various functional groups to the pyridine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyridine and pyrimidine rings and the various functional groups attached to them .

Scientific Research Applications

Synthesis and Biological Activity Enhancements

  • Chemical Modification for Analgesic Properties : The displacement of the methyl group in the pyridine moiety of the molecule was investigated as a method to optimize the biological properties of these compounds. A study recommended 4-fluorobenzylamide as a potential new analgesic after it showed increased biological activity in standard experimental models (Ukrainets et al., 2015).

Synthesis of Novel Compounds

  • Efficient Synthesis of Novel Pyridopyrimidines : Research into the synthesis of novel pyridopyrimidines, using various chemical reactions, demonstrates the versatility of these compounds in creating a wide range of derivatives with potential biological applications (Vijayakumar et al., 2014).

Antimicrobial Activity

  • Antifungal Activity of Pyridopyrimidine Derivatives : New pyridopyrimidine derivatives were synthesized and exhibited significant antifungal activities, highlighting their potential as antifungal agents (Hanafy, 2011).

Photocatalytic Degradation and Environmental Applications

  • Photocatalytic Degradation of Pyridine : A study on the photocatalytic degradation of pyridine in water using TiO2 revealed the rapid elimination of pyridine, indicating the environmental application of these compounds in water treatment processes (Maillard-Dupuy et al., 1994).

Polyamide and Polyimide Synthesis

  • Synthesis of Polyamides and Polyimides : Research into the synthesis of polyamides and polyimides from related pyridopyrimidinone compounds suggests their importance in creating high-performance materials with good solubility and thermal stability (Yang & Lin, 1995).

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound. Given the biological activity of many pyridine and pyrimidine derivatives, this compound could have potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to affect a variety of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

It’s worth noting that compounds with similar structures, such as imidazole derivatives, are known to have broad-spectrum biological activities , which could suggest a similar pharmacokinetic profile for this compound.

Result of Action

Compounds with similar structures have been shown to exhibit substantial antiviral activity , suggesting that this compound could have similar effects.

Action Environment

It’s worth noting that compounds with similar structures have been shown to enhance the body’s stress response, particularly in response to oxidative stress, cold and heat stress, and nutritional stress . This suggests that this compound could potentially have similar environmental influences on its action.

properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDWKFOKCLMVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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